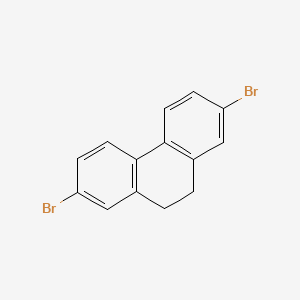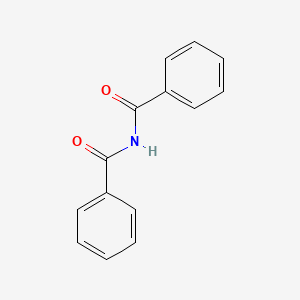
2,7-Dibromo-9,10-dihydrophenanthrene
概要
説明
2,7-Dibromo-9,10-dihydrophenanthrene is an organic compound with the molecular formula C14H10Br2. It is a derivative of phenanthrene, where bromine atoms are substituted at the 2 and 7 positions, and the compound is hydrogenated at the 9 and 10 positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9,10-dihydrophenanthrene typically involves the bromination of 9,10-dihydrophenanthrene. This can be achieved through the reaction of 9,10-dihydrophenanthrene with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of palladium-catalyzed carbonylation-polycondensation reactions. This method not only ensures high yield but also allows for the production of high molecular weight polymers .
化学反応の分析
Types of Reactions: 2,7-Dibromo-9,10-dihydrophenanthrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Dehalogenation Reactions: The removal of bromine atoms can be achieved through dehalogenation reactions using reagents such as zero-valent nickel complexes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Dehalogenation: Zero-valent nickel complexes or electrochemically generated nickel complexes are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenanthrene derivatives can be obtained.
Dehalogenation Products: The primary product is 9,10-dihydrophenanthrene.
科学的研究の応用
2,7-Dibromo-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various polycyclic aromatic hydrocarbons and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of heat-resistant and soluble aramids, which are important for the manufacturing of advanced materials such as fiber-reinforced plastics
作用機序
The mechanism of action of 2,7-Dibromo-9,10-dihydrophenanthrene involves its interaction with various molecular targets and pathways. For instance, in hydrocracking reactions, it undergoes hydrogenation, dehydrogenation, isomerization, and ring-opening reactions. These reactions are facilitated by industrial catalysts such as NiMo/Al2O3-USY, which help in the selective ring opening and formation of monocyclic aromatic hydrocarbons .
類似化合物との比較
9,10-Dihydrophenanthrene: Lacks the bromine substituents and has different reactivity and applications.
2,7-Dibromo-9,10-phenanthrenedione: Contains a diketone functionality, making it useful for different chemical transformations.
Phenanthrene: The parent compound without any bromine or hydrogenation modifications.
Uniqueness: 2,7-Dibromo-9,10-dihydrophenanthrene is unique due to the presence of bromine atoms at specific positions, which allows for selective chemical modifications. Its hydrogenated form also provides different reactivity compared to its non-hydrogenated counterparts .
特性
IUPAC Name |
2,7-dibromo-9,10-dihydrophenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h3-8H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFAGVNUIFJWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385016 | |
| Record name | 2,7-dibromo-9,10-dihydrophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61650-86-0 | |
| Record name | 2,7-dibromo-9,10-dihydrophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione](/img/structure/B3054622.png)
![Methyl 2-[(2-oxopropyl)sulfanyl]acetate](/img/structure/B3054625.png)
![6H-Furo[3,4-c]pyrazol-6-one, 2-(4-chlorophenyl)-2,3,3a,4-tetrahydro-](/img/structure/B3054626.png)










